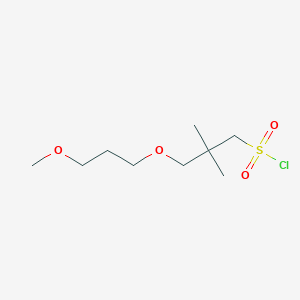
7-Fluoro-1,3-benzothiazole-6-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-1,3-benzothiazole-6-carboxylicacid is a fluorinated benzothiazole derivative. Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,3-benzothiazole-6-carboxylicacid typically involves the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid . This reaction produces intermediate compounds, which are then further processed to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoro-1,3-benzothiazole-6-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines .
Applications De Recherche Scientifique
7-Fluoro-1,3-benzothiazole-6-carboxylicacid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 7-Fluoro-1,3-benzothiazole-6-carboxylicacid involves the inhibition of key bacterial enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. These enzymes are crucial for bacterial survival and replication. By inhibiting these enzymes, the compound exerts its antibacterial effects .
Comparaison Avec Des Composés Similaires
- 7-Chloro-1,3-benzothiazole-6-carboxylicacid
- 6-Fluoro-1,3-benzothiazole-7-carboxylicacid
- 7-Fluoro-1,3-benzothiazole-5-carboxylicacid
Comparison: 7-Fluoro-1,3-benzothiazole-6-carboxylicacid is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antibacterial properties and different reactivity patterns due to the electron-withdrawing effects of the fluorine atom .
Propriétés
Formule moléculaire |
C8H4FNO2S |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
7-fluoro-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H4FNO2S/c9-6-4(8(11)12)1-2-5-7(6)13-3-10-5/h1-3H,(H,11,12) |
Clé InChI |
TVNYEDSMEPIJJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1C(=O)O)F)SC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13624833.png)

![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)
![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)



